molecular formula C19H16N2O3 B7018337 N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide

N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide

Cat. No.: B7018337
M. Wt: 320.3 g/mol
InChI Key: MQJXJQDQYQBRIZ-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-18-9-5-3-7-15(18)17(22)12-21-19(23)14-10-11-20-16-8-4-2-6-13(14)16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJXJQDQYQBRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, followed by reduction or substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with an amine or ammonia under dehydrating conditions, such as using thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Common industrial methods include continuous flow synthesis, microwave-assisted synthesis, and the use of solid-supported reagents to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, such as halogenation, nitration, or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nitrating agents, alkylating agents, and catalysts such as Lewis acids or bases.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)-2-oxoethyl]quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline-4-carboxamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    N-[2-(2-hydroxyphenyl)-2-oxoethyl]quinoline-4-carboxamide: Contains a hydroxyphenyl group instead of a methoxyphenyl group, leading to different reactivity and biological activity.

    N-[2-(2-chlorophenyl)-2-oxoethyl]quinoline-4-carboxamide: Contains a chlorophenyl group, which may affect its chemical stability and biological interactions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

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